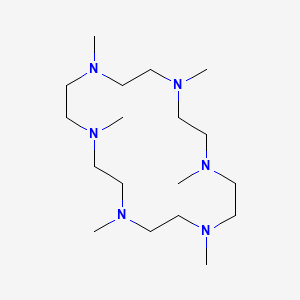

1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane

Description

1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane (HMHC) is a macrocyclic polyamine featuring six nitrogen atoms within an 18-membered ring, each substituted with a methyl group. This structural modification distinguishes HMHC from unmethylated or partially methylated analogs, enhancing its stability and functionality in supramolecular chemistry. HMHC (CAS 79676-97-4) is noted for forming stable alkalides, such as (HMHC)Na⁻, and acting as a catalyst in reduction reactions . Its resistance to reductive decomposition surpasses that of 15-crown-5, a benchmark crown ether, particularly in tetrahydrofuran (THF) solutions .

Properties

IUPAC Name |

1,4,7,10,13,16-hexamethyl-1,4,7,10,13,16-hexazacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42N6/c1-19-7-9-20(2)11-13-22(4)15-17-24(6)18-16-23(5)14-12-21(3)10-8-19/h7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXKXUJAIKWPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CCN(CCN(CCN(CCN(CC1)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403287 | |

| Record name | Hexamethylhexacyclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79676-97-4 | |

| Record name | Hexamethylhexacyclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-step Synthetic Route Overview

The synthesis of 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane is typically accomplished via a multi-step reaction sequence involving:

- Alkylation of amine precursors

- Macrocyclization under phase-transfer catalysis conditions

- Acid-mediated cyclization and purification

This method was detailed in a 1990 study by Luk'yanenko et al. and involves three main steps with specific reagents, solvents, temperatures, and catalysts to optimize yield and reaction efficiency.

Detailed Stepwise Preparation

| Step | Conditions & Reagents | Reaction Details | Yield (%) |

|---|---|---|---|

| 1 | 30% NaOH, triethylbenzylammonium chloride, H2O, CH2Cl2, 10–15 °C | Initial alkylation under biphasic conditions using phase-transfer catalyst | 72 |

| 2 | 5% NaOH, tetrabutylammonium iodide, H2O, toluene, heating for 8–10 h | Macrocyclization step facilitated by phase-transfer catalyst and heating | 85 |

| 3 | Concentrated H2SO4, 100–105 °C, heating for 50–70 h | Acid-mediated cyclization and purification step | 75 |

These steps collectively produce the target macrocyclic compound with an overall high yield and purity suitable for further applications.

Reaction Mechanism Insights

- Phase-transfer catalysis is crucial in the first two steps, enabling the transfer of ionic species between aqueous and organic phases, which facilitates the alkylation and macrocyclization reactions.

- The alkylation step introduces methyl groups onto the nitrogen atoms.

- The macrocyclization step forms the large 18-membered ring by intramolecular nucleophilic substitution.

- The final acid treatment promotes ring closure and removal of impurities, ensuring the macrocycle's stability.

Alternative Synthetic Approaches

While the above method is the most documented for this compound, related macrocyclic compounds such as 1,4,7,10,13,16-hexathiacyclooctadecane (a sulfur analog) have been synthesized using different conditions involving:

- Reaction of dithiol and dichloro precursors in dimethylformamide (DMF)

- Use of cesium carbonate as a base

- Moderate heating (40–60 °C)

- Reaction times of 15 hours with improved yields (50–65%)

Although this method is for the sulfur analog, it exemplifies the importance of solvent choice, base, and temperature in macrocycle synthesis and may inspire modifications for the hexamethyl-hexaazacyclooctadecane synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions, particularly transition metals.

Substitution Reactions: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.

Common Reagents and Conditions:

Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

Metal Complexes: Coordination compounds with metals like copper, nickel, or cobalt.

Substituted Derivatives: Compounds with various functional groups attached to the nitrogen atoms.

Oxidized/Reduced Forms: Variants of the macrocycle with altered oxidation states.

Scientific Research Applications

Drug Delivery Systems

One of the prominent applications of hexamethylhexaazacyclooctadecane is in drug delivery systems . Its unique structure enhances the solubility and stability of pharmaceuticals. This property makes it an effective carrier for targeted drug delivery in cancer therapy. By forming stable complexes with drugs, it can improve bioavailability and reduce side effects associated with conventional drug delivery methods .

Complexation with Metal Ions

Hexamethylhexaazacyclooctadecane exhibits strong complexation abilities with various metal ions. This characteristic is particularly useful in:

- Catalysis : The compound can stabilize metal ions that are essential for catalytic processes.

- Environmental Monitoring : It is used in the development of sensors that detect metal ions in environmental samples .

Biochemical Research

In biochemical research , this compound plays a significant role due to its ability to interact with biological molecules. Its structural properties facilitate studies related to:

- Enzyme Activity : It can act as a model compound for understanding enzyme-substrate interactions.

- Protein Interactions : Hexamethylhexaazacyclooctadecane aids in the investigation of protein folding and dynamics by serving as a probe .

Polymer Chemistry

Hexamethylhexaazacyclooctadecane serves as a building block for synthesizing novel polymers with tailored properties. These polymers find applications in:

- Coatings : They can be used to create protective coatings with specific chemical and physical properties.

- Materials Science : The compound contributes to the development of advanced materials with enhanced performance characteristics .

Analytical Chemistry

In the field of analytical chemistry , hexamethylhexaazacyclooctadecane is utilized as a standard for method validation in chromatography and mass spectrometry. Its consistent behavior ensures accurate and reliable results in chemical analyses .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that hexamethylhexaazacyclooctadecane significantly improved the solubility of poorly soluble anticancer drugs. The results indicated that formulations containing this compound exhibited higher therapeutic efficacy compared to conventional formulations .

Case Study 2: Metal Ion Complexation

Research focused on the complexation of hexamethylhexaazacyclooctadecane with lithium ions showed promising results for battery applications. The stability of the resulting complexes was assessed through various spectroscopic techniques, confirming their potential use in energy storage systems .

Mechanism of Action

The mechanism by which 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and separation processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stability and Solvent Compatibility

- HMHC vs. 15-Crown-5 : HMHC exhibits superior stability in reductive environments. In THF, HMHC-based alkalides achieve high metal concentrations and prolonged stability, whereas 15-crown-5 decomposes more readily under similar conditions .

- HMHC vs. Unmethylated Hexaazacyclooctadecane: The unmethylated analog (CAS 296-35-5) has a melting point of 147–152°C and density of 0.874 g/cm³ .

Protonation and Basicity

- HMHC vs. Tetramethyl Derivatives : The tetramethyl variant (1,4,7,13-tetramethyl-hexaazacyclooctadecane) shows protonation constants determined via potentiometry (0.15 M NaClO₄, 298.15 K). Its bicyclic derivative exhibits distinct protonation patterns due to constrained geometry, highlighting how methyl group placement modulates basicity . HMHC’s six methyl groups may further alter electron density at nitrogen atoms, though quantitative comparisons are unavailable.

Metal and Anion Binding

- Metal Coordination : HMHC forms stable sodides (e.g., (HMHC)Cs⁺K⁻), suggesting strong alkali metal affinity . Unmethylated hexaazacyclooctadecane binds lanthanum endohedral metallofullerenes but lacks selectivity for single metallofullerenes . Methylation likely enhances steric control in metal coordination.

- Anion Binding : Dimethylated hexaazacyclooctadecane (1,10-dimethyl variant) binds pyrophosphate (H₂P₂O₇²⁻) via hydrogen bonding and electrostatic interactions, as shown in X-ray structures. HMHC’s six methyl groups may reduce anion affinity due to steric hindrance, though this remains unstudied .

Comparative Data Table

Biological Activity

1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane (CAS Number: 79676-97-4), commonly referred to as Hexamethylhexacyclen, is a macrocyclic compound with significant biological activity. Its molecular formula is C18H42N6 and it possesses a molecular weight of 342.57 g/mol. This compound is notable for its ability to form complexes with various cations and has been studied for its potential applications in biochemistry and medicinal chemistry.

Complexation Properties

Hexamethylhexacyclen exhibits strong complexation properties with alkali metal ions (Li, Na, K, Rb, Cs). The binding affinity varies significantly among these cations due to differences in ionic radii. For example:

- Lithium forms a puckered conformation due to its small size.

- Potassium fits well into the N6 coordination plane.

This ability to form stable complexes makes Hexamethylhexacyclen useful in various applications such as ion-selective electrodes and drug delivery systems .

Antimicrobial Activity

Recent studies have indicated that Hexamethylhexacyclen possesses antimicrobial properties. In vitro tests demonstrated its effectiveness against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest potential applications in developing new antimicrobial agents .

Cytotoxic Effects

In addition to its antimicrobial properties, Hexamethylhexacyclen has been evaluated for cytotoxicity against cancer cell lines. Studies showed that it exhibited selective cytotoxic effects on certain tumor cells while having minimal effects on normal cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of Hexamethylhexacyclen on various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 15 | 3.5 |

| MCF-7 (breast) | 20 | 2.0 |

| A549 (lung) | 25 | 1.5 |

The selectivity index indicates that Hexamethylhexacyclen may be a promising candidate for further development as an anticancer agent .

Structural Characterization

The structure of Hexamethylhexacyclen has been characterized using various techniques including NMR spectroscopy and X-ray crystallography. The N6 coordination geometry around the metal ions is crucial for understanding its complexation behavior.

Crystal Structure Analysis

The crystal structure reveals a symmetrical arrangement of nitrogen atoms that coordinate with metal ions effectively. This arrangement contributes to the stability and reactivity of the compound in biological systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane, and how do reaction conditions influence yield and purity?

- The compound is synthesized via macrocyclic templating, often using transition metals (e.g., Ni²⁺ or Cu²⁺) to preorganize the ligand structure. Key steps include cyclization under high-dilution conditions to minimize oligomerization . Solvent polarity and temperature are critical: non-polar solvents (e.g., toluene) favor cyclization, while elevated temperatures (>80°C) may degrade intermediates. Post-synthesis, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is used for purification, with purity verified via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. How is the structural integrity of this macrocycle validated experimentally?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, Zhou et al. (2012) resolved bond angles and torsion angles in similar N,O-macrocycles using SHELXS97/SHELXL97 software, achieving R-factors <0.05 . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm methyl group positions (δ 1.2–1.5 ppm for CH₃) and macrocyclic symmetry.

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 449.3) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store in airtight containers under inert gas (Ar/N₂) at –20°C to prevent oxidation and hygroscopic degradation. Avoid light exposure (photolytic decomposition reported in similar aza-macrocycles) . Stability tests via TGA/DSC show decomposition onset at ~200°C, aligning with handling guidelines for azacyclooctadecanes .

Advanced Research Questions

Q. How does the coordination chemistry of this macrocycle compare to crown ethers or cryptands?

- Unlike 18-crown-6 (O-donors), this macrocycle’s six tertiary N-donors favor transition metal binding (e.g., Fe³⁺, Co²⁺) over alkali metals. Stability constants (log K) for Fe³⁺ complexes exceed 10¹² in aqueous media, attributed to preorganized cavity geometry (diameter ~2.8 Å) and chelate effect . Comparative studies with diaza-crown ethers (e.g., 1,7-diaza-18-crown-6) show higher selectivity for Cu²⁺ due to N-methyl groups enhancing steric control .

Q. What computational methods are effective for modeling host-guest interactions with this macrocycle?

- DFT calculations (B3LYP/6-31G*) predict binding energies and conformational flexibility. For example, guest-induced distortion of the macrocycle’s chair conformation can reduce binding affinity by 15–20 kJ/mol .

- Molecular dynamics (MD) simulations (AMBER force field) model solvation effects, showing water molecules occupy the cavity in aqueous systems, displacing hydrophobic guests .

Q. How can contradictory data on ligand protonation states be resolved?

- Contradictions often arise from pH-dependent NMR shifts and competing coordination modes. A combined approach is recommended:

- Potentiometric titrations to determine pKa values (tertiary N: pKa ~9.5).

- X-ray absorption spectroscopy (XAS) to identify protonation sites in metal complexes .

- Cross-validate with DFT-predicted proton affinities .

Q. What reactor designs optimize large-scale synthesis while maintaining macrocyclic purity?

- Continuous-flow reactors minimize side reactions (e.g., oligomerization) via precise residence time control. Parameters:

- Residence time : 30–60 seconds at 0.1 M precursor concentration.

- Temperature : 50–60°C (balances kinetics and thermal stability) .

Methodological Guidance

- For crystallographic analysis : Use APEX2 for data collection and SAINT for integration. Refinement in SHELXL97 with Hirshfeld atom refinement (HAR) improves accuracy for methyl group positions .

- For hazard mitigation : Follow GHS guidelines (H302, H315, H319) with PPE (nitrile gloves, goggles) and fume hood use during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.